Methyl 7-oxabicyclo[2.2.1]hept-2-ene-2-carboxylate
Description
Methyl 7-oxabicyclo[2.2.1]hept-2-ene-2-carboxylate is a bicyclic compound featuring a norbornene-like scaffold with an oxygen atom in the ethereal bridge (7-oxa) and a methyl ester group at the 2-position. Its molecular formula is C₈H₁₀O₃, with a molecular weight of 154.16 g/mol . The compound exhibits stereoisomerism, as evidenced by its (1R) enantiomer (CAS 84751-39-3), which has distinct stereochemical descriptors and an InChIKey of LRKZEQOMYNEBSC-NQPNHJOESA-N .
Properties
IUPAC Name |
methyl 7-oxabicyclo[2.2.1]hept-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-10-8(9)6-4-5-2-3-7(6)11-5/h4-5,7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKZEQOMYNEBSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2CCC1O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10518424 | |
| Record name | Methyl 7-oxabicyclo[2.2.1]hept-2-ene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10518424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86708-65-8 | |
| Record name | Methyl 7-oxabicyclo[2.2.1]hept-2-ene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10518424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Diels-Alder Reaction Approach
The most common and efficient route to this compound involves a highly regioselective Diels-Alder cycloaddition between a furan derivative and an activated alkyne or alkene.
- Reactants : 2-methylfuran and methyl-3-bromopropiolate
- Reaction Type : Regioselective Diels-Alder cycloaddition
- Outcome : Formation of the bicyclic ring system with the ester functionality
This method is highlighted for its simplicity and efficiency, producing the target compound with high regioselectivity and good yield. The use of 2-methylfuran as the diene and methyl-3-bromopropiolate as the dienophile is crucial for the regioselectivity and subsequent transformations.
Ketal Hydrolysis Step
Following the cycloaddition, a ketal hydrolysis step is necessary to convert protected intermediates into the final carboxylate ester.
- Reagent : Hydrochloric acid (HCl)
- Conditions : Acidic hydrolysis under mild conditions
- Significance : More efficient and straightforward than other elaborate hydrolysis methods
This step is noted for overcoming the challenge of ketal hydrolysis in this bicyclic system. The use of simple HCl proves more effective than other complex reagents, facilitating the conversion with high efficiency.
Alternative Lewis Acid Catalyzed Methods
Patent literature describes processes involving Lewis acid catalysts to prepare 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives, which are closely related to the target compound.
- Catalysts : Boron trifluoride etherate, zinc chloride, aluminum trichloride, iron trichloride
- Role : Facilitate cycloaddition and rearrangement reactions
- Advantages : Improved reaction rates, selectivity, and yields
These processes emphasize the use of Lewis acids to activate dienophiles or stabilize intermediates during cycloaddition, leading to efficient synthesis of bicyclic carboxylic acid derivatives, including methyl esters.
Comparative Data Table of Preparation Methods
Research Findings and Analysis
- The regioselective Diels-Alder reaction between 2-methylfuran and methyl-3-bromopropiolate is the cornerstone of the synthesis, providing a straightforward and efficient route to the bicyclic core structure.
- The ketal hydrolysis using hydrochloric acid is a notable improvement over traditional methods, simplifying the deprotection step and increasing overall yield and purity of the methyl ester product.
- The use of Lewis acid catalysts in related synthetic processes offers an alternative approach to activate substrates and improve reaction parameters, though these methods may require more careful control of conditions and catalyst handling.
- The combination of these methods allows for scalable and reproducible synthesis suitable for research and industrial applications.
Chemical Reactions Analysis
Diels-Alder Reactions
The compound participates as a dienophile in regioselective Diels-Alder reactions. For example:
-
Reaction with 2-methylfuran :
Methyl 3-bromopropiolate reacts with 2-methylfuran under thermal conditions to yield brominated bicyclic adducts (e.g., 4a and 4b ). This reaction proceeds with high regioselectivity (50% yield) in benzene at reflux .
| Dienophile | Diene | Conditions | Product | Yield |
|---|---|---|---|---|
| Methyl 3-bromopropiolate | 2-methylfuran | Benzene, reflux, 12 h | Brominated 7-oxabicyclo[2.2.1]heptene derivatives (4a/4b ) | 50% |
Hydrolysis Reactions
The ketal or ester groups undergo hydrolysis under acidic or basic conditions:
-
Ketal Hydrolysis :
Treatment of 5a (3,3-dimethoxy derivative) with concentrated HCl in methanol selectively cleaves the ketal group to yield the ketone 1 (82% yield) at room temperature. This contrasts with less efficient methods using PPTS (pyridinium p-toluenesulfonate) . -
Ester Saponification :
Basic hydrolysis of the methyl ester (e.g., 5a with NaOH) produces carboxylic acid derivatives (87% yield) .
Ring-Rearrangement Metathesis (RRM)
The compound undergoes RRM with Grubbs catalysts to form furan derivatives or expanded rings. Key findings include:
-
Grubbs Catalyst (6) :
Reacts with vinyl acetate to form furan 59 via cleavage of the bicyclic framework (61% yield). Regioselectivity is enhanced by endo-substituents like tosyl groups .
| Substrate | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| Tosyl-substituted derivative | Grubbs 6 | DCE, 25°C, 36 h | Furan 59 | 61% |
Hydrogenation
Catalytic hydrogenation reduces the double bond:
-
H₂/Pd-C :
Hydrogenation of 5a at 6 atm H₂ pressure yields saturated bicyclic ester 6 (78% yield). This reaction confirms the compound’s susceptibility to stereoselective reduction .
| Substrate | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| 5a | 5% Pd/C | H₂ (6 atm), 3 h, RT | Dihydro derivative 6 | 78% |
Esterification and Transesterification
The methyl ester group undergoes substitution with bulkier alcohols:
-
Isoamyl Alcohol :
Reacts with sulfuric acid under sonication to form diisoamyl esters (76–78% yield). This method avoids prolonged refluxing required for smaller alcohols .
| Alcohol | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|
| Isoamyl alcohol | H₂SO₄ | Sonication, 4 h | Diisoamyl dicarboxylate (2 ) | 76–78% |
Retro-Diels-Alder Reactions
Thermal or mass spectrometric conditions induce retro-Diels-Alder cleavage:
-
GC-MS Analysis :
Fragmentation at m/z = 117 corresponds to maleic acid derivatives, confirming the compound’s ability to undergo retro-Diels-Alder decomposition .
Key Findings and Trends
-
Regioselectivity : Diels-Alder reactions favor endo transition states due to secondary orbital interactions .
-
Acid Sensitivity : The 7-oxa bridge stabilizes carbocation intermediates during hydrolysis, but hinders reactivity in bulkier substrates .
-
Metathesis Versatility : RRM enables access to furans and macrocycles, with selectivity influenced by substituent electronics .
These reactions highlight the compound’s utility as a versatile intermediate in synthesizing bioactive molecules, polymers, and chiral catalysts.
Scientific Research Applications
Medicinal Chemistry
Methyl 7-oxabicyclo[2.2.1]hept-2-ene-2-carboxylate serves as a valuable scaffold in drug design due to its unique structural features that can mimic biologically relevant molecules.
Case Studies
- Bioisosteric Replacement : The compound has been explored as a bioisostere for phenyl rings in drug molecules, enhancing their pharmacological profiles. For instance, the incorporation of this bicyclic structure into anticancer drugs has shown promise in improving their efficacy and reducing side effects .
- Synthesis of Derivatives : Research indicates that derivatives of this compound can act as inhibitors for various biological targets, including enzymes involved in cancer progression and bacterial resistance mechanisms .
Organic Synthesis
The compound is utilized as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Synthetic Routes
- Diels-Alder Reactions : this compound can be synthesized through Diels-Alder reactions involving furan derivatives and various electrophiles . This method allows for regioselective formation of products with high yields.
- Functionalization : The presence of the carboxylate group enables further functionalization, making it a versatile building block for synthesizing other complex organic compounds .
Material Science
In material science, this compound is being investigated for its potential use in developing new materials with specific mechanical and thermal properties.
Applications in Polymers
The compound can be polymerized or copolymerized to create materials with enhanced properties suitable for applications in coatings, adhesives, and composites . Its unique bicyclic structure contributes to the overall stability and performance of these materials.
Summary Table of Applications
Mechanism of Action
The mechanism of action of methyl 7-oxabicyclo[2.2.1]hept-2-ene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into enzyme active sites, inhibiting or modifying their activity. This interaction can lead to various biological effects, including the modulation of metabolic pathways and inhibition of cell proliferation .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs, highlighting differences in functional groups, heteroatoms, and reactivity:
Reactivity and Functional Differences
- ROMP Activity: The presence of the oxygen bridge in 7-oxabicyclo derivatives enhances reactivity in ROMP compared to non-oxygenated analogs. For example, the dimethyl ester polymerizes efficiently with Grubbs catalyst, while the non-oxygenated methyl bicyclo[2.2.1]hept-2-ene-2-carboxylate is unreactive .
- Ester Group Effects: Ethyl esters (e.g., Ethyl 7-oxabicyclo[...]carboxylate) exhibit higher molecular weights and altered solubility compared to methyl esters.
Stereochemical and Spectral Considerations
- Endo vs. Exo Isomerism : In NMR studies, the exo methyl ester group in 7-oxabicyclo derivatives resonates downfield (δ 3.73) compared to the endo isomer (δ 3.66), a critical distinction for structural elucidation .
- Stereoselective Synthesis: The (1R)-enantiomer of the target compound is synthesized via asymmetric Diels–Alder reactions, whereas non-chiral analogs (e.g., ethyl ester) lack such stereochemical complexity .
Polymer Science
The dimethyl ester analog (7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid dimethyl ether) produces ultra-high-molecular-weight polymers via ROMP, with applications in materials science . In contrast, non-oxygenated bicyclo derivatives fail to polymerize under similar conditions .
Biological Activity
Methyl 7-oxabicyclo[2.2.1]hept-2-ene-2-carboxylate, a bicyclic compound with the molecular formula CHO, is of significant interest due to its potential biological activities. This compound, identified by its CAS number 86708-65-8, has been studied for its various pharmacological properties, including antioxidant and antimicrobial activities.
Antioxidant Activity
Research has demonstrated that this compound exhibits notable antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thus preventing oxidative stress-related damage in biological systems.
A study utilizing various extraction methods reported significant antioxidant activity measured by DPPH and ABTS assays. The compound showed IC values indicating effective radical scavenging capabilities, particularly when extracted under optimized conditions (e.g., high pressure and temperature) .
Table 1: Antioxidant Activity of this compound
| Extraction Method | DPPH IC (µg/mL) | ABTS IC (µg/mL) |
|---|---|---|
| SFE at 100 bar | 404.5 | 2402.95 |
| SOX-Hex | 546.31 | 360.08 |
| SOX-MeCl | 28.08 | 25.32 |
Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against various bacterial strains. Results indicate that the compound possesses inhibitory effects on both Gram-positive and Gram-negative bacteria.
In a comparative study, the compound was tested against standard pathogens, displaying a minimum inhibitory concentration (MIC) that suggests its utility as an antimicrobial agent .
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Pseudomonas aeruginosa | 75 |
Case Studies
-
Antioxidant Efficacy in Food Preservation : A recent study explored the application of this compound in food preservation due to its antioxidant properties, demonstrating a significant reduction in lipid peroxidation in meat products.
"The incorporation of this compound into meat formulations resulted in enhanced shelf life and improved sensory qualities" .
- Pharmacological Applications : Another case study investigated the use of this compound as a potential lead in drug development for treating infections caused by resistant bacterial strains, highlighting its role in modern pharmacotherapy .
Q & A
Basic Synthesis and Stereochemical Control
Q: What are the primary synthetic routes for Methyl 7-oxabicyclo[2.2.1]hept-2-ene-2-carboxylate, and how is stereochemical purity ensured? A: The compound is typically synthesized via Diels-Alder reactions between furan derivatives and dienophiles like maleic anhydride, followed by esterification. For stereochemical control, enzymatic kinetic resolution using lipases (e.g., Candida antarctica B) in solvents like pentane or toluene achieves enantiopure forms (>98% ee). Key steps include monitoring reaction progress via NMR to distinguish exo/endo configurations, where exo ester methyl groups resonate downfield (δ 3.73 ppm) compared to endo esters (δ 53.66 ppm in carbonyl regions) .
Structural Characterization and Spectral Analysis
Q: What spectroscopic techniques are critical for confirming the exo/endo configuration and stereochemistry of this bicyclic compound? A:
- NMR Spectroscopy : Exo and endo configurations are distinguished by chemical shifts of the ester methyl group. For example, exo esters exhibit downfield shifts (~δ 3.73 ppm) in H NMR, while endo esters show distinct carbonyl signals in C NMR (δ ~170 ppm).
- X-ray Crystallography : Absolute stereochemistry is confirmed via derivative analysis (e.g., 3,5-dinitrobenzoate derivatives) .
- Chromatography : Column chromatography with ether eluent separates diastereomers, validated by NMR monitoring .
Advanced Application in Catalytic C-H Functionalization
Q: How is this compound utilized as a mediator in meta-C-H bond activation? A: this compound acts as a transient mediator in palladium-catalyzed meta-C-H amination and alkynylation of anilines and phenols. Critical factors include:
- Ligand Design : Monoprotected 3-amino-2-hydroxypyridine ligands enhance regioselectivity.
- Reaction Optimization : Solvent polarity and temperature control prevent premature mediator dissociation.
This method enables access to heterocyclic derivatives (e.g., indoles) with moderate to high yields (50–85%) .
Thermodynamic and Polymerization Studies
Q: What thermodynamic data are available for this compound, particularly regarding polymerization? A: Enthalpy of polymerization (ΔH) for related 7-oxabicyclo[2.2.1]heptane derivatives ranges from -50 to -70 kJ/mol, depending on substituents. Exo-methyl derivatives exhibit lower ΔH due to steric strain relief during ring-opening. Differential scanning calorimetry (DSC) and kinetic studies under inert atmospheres are recommended to assess thermal stability and initiation mechanisms .
Resolving Contradictions in Spectral Data
Q: How can researchers reconcile discrepancies in reported NMR data for exo/endo isomers? A: Contradictions often arise from solvent effects or improper peak assignment. Methodological recommendations include:
- Internal Standards : Use tetramethylsilane (TMS) or spiking with authentic samples.
- 2D NMR : Employ HSQC and COSY to correlate proton and carbon signals.
- Comparative Analysis : Cross-reference with literature values for analogous bicyclic esters (e.g., 2-endo-3-exo-dicarbomethoxy derivatives) .
Enantioselective Synthesis Optimization
Q: What strategies improve enantioselectivity in lipase-catalyzed resolutions of this compound? A:
- Solvent Screening : Non-polar solvents (e.g., pentane) favor high enantiomeric excess (>98% ee) by stabilizing lipase-substrate interactions.
- Temperature Control : Reactions at 25–30°C optimize enzyme activity and minimize racemization.
- Substrate Engineering : Introducing bulky protecting groups (e.g., TBDMS) on the furfuryl alcohol precursor enhances steric discrimination during acetylation/deacetylation .
Safety and Handling in Laboratory Settings
Q: What precautions are necessary when handling this compound in synthetic workflows? A:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H315/H319 hazards).
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (H335).
- Storage : Keep in airtight containers below 28°C, away from oxidizers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
